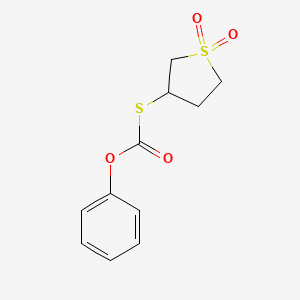

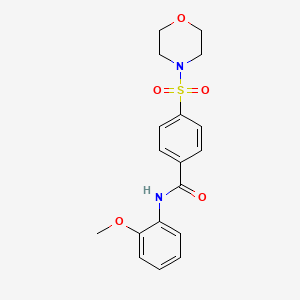

S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(1,1-dioxidotetrahydro-3-thienyl) O-phenyl thiocarbonate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Mercury Detection

A novel fluorescent probe based on Thiooxo-Rhodamine B, involving a thiocarbonyl group, was synthesized for detecting mercury (Hg2+) in environmental samples. This probe displayed a reversible “turn-off-on” fluorescence change, allowing for the real-time visualization of Hg2+ in water, living cells, animals, and plant tissues (Song et al., 2019).

Nucleofugality in Aminolysis and Phenolysis

The nucleofugality patterns in the aminolysis and phenolysis of S-aryl O-aryl thiocarbonates were explored through experimental and theoretical studies. These studies provided insights into the reaction mechanisms and the relative nucleofugalities of O-aryl vs. S-aryl groups in a series of diaryl thiocarbonates (Castro et al., 2009).

Electrochromic Properties

1,2-bis(3-thienyl)cyclopentene derivatives, possessing both photochromic and unprecedented electrochromic properties, were studied for their ability to undergo reversible color changes under various conditions. These compounds demonstrate potential applications in adaptive materials and devices (Peters & Branda, 2003).

Regioselectivity in Deoxygenation of Diol Thiocarbonates

The regioselectivity observed in the deoxygenation reactions of cyclic thiocarbonates was examined, providing valuable information on the reaction pathways and the factors influencing regioselectivity (Redlich et al., 1985).

Safety and Hazards

Propiedades

IUPAC Name |

phenyl (1,1-dioxothiolan-3-yl)sulfanylformate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S2/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGGWMLVMBHQDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1SC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-chlorophenoxy)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5575449.png)

![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)

![N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5575467.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)

![(4aS*,7aR*)-1-(3,4-difluorobenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575509.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)

![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)

![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)